molecular formula C13H18O2 B15239851 2-(2,3-Dimethylphenyl)-3-methylbutanoic acid CAS No. 6975-04-8

2-(2,3-Dimethylphenyl)-3-methylbutanoic acid

Cat. No.: B15239851
CAS No.: 6975-04-8
M. Wt: 206.28 g/mol
InChI Key: JWGATTNQHJYNSU-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)-3-methylbutanoic acid typically involves the alkylation of a substituted benzene ring followed by carboxylation. One common method is the Friedel-Crafts alkylation, where 2,3-dimethylbenzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride. The resulting alkylated product is then subjected to oxidation and carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,3-Dimethylphenyl)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbenzoic acid: Similar structure but lacks the butanoic acid chain.

    3-Methylbutanoic acid: Similar aliphatic chain but lacks the aromatic ring.

    2,3-Dimethylphenylacetic acid: Similar aromatic ring but with a different aliphatic chain.

Uniqueness

2-(2,3-Dimethylphenyl)-3-methylbutanoic acid is unique due to the combination of its aromatic and aliphatic components, which confer distinct chemical properties and potential applications. The presence of both hydrophobic and hydrophilic regions allows for versatile interactions in biological and chemical systems.

Properties

CAS No.

6975-04-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C13H18O2/c1-8(2)12(13(14)15)11-7-5-6-9(3)10(11)4/h5-8,12H,1-4H3,(H,14,15)

InChI Key

JWGATTNQHJYNSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C(C)C)C(=O)O)C

Origin of Product

United States

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